molecular formula C15H16N4O4 B5834218 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid

1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B5834218
M. Wt: 316.31 g/mol
InChI Key: NDJJKOYQZBKCPW-UHFFFAOYSA-N
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Description

1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid is an organic compound with a complex structure that includes a benzotriazine ring, a piperidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzotriazine ring. One common method involves the reaction of 1,2-diaminobenzene with nitrous acid to form the benzotriazine ring. This intermediate is then reacted with acetic anhydride to introduce the acetyl group. The final step involves the reaction of the acetylated benzotriazine with piperidine-4-carboxylic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: This compound shares the benzotriazine ring structure but lacks the piperidine and carboxylic acid groups.

    Piperidine-4-carboxylic acid: This compound contains the piperidine ring and carboxylic acid group but lacks the benzotriazine ring.

    Acetylated Benzotriazine Derivatives: These compounds contain the benzotriazine ring with various acetyl groups but may lack the piperidine and carboxylic acid groups.

Uniqueness

1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid is unique due to its combination of the benzotriazine ring, piperidine ring, and carboxylic acid group

Properties

IUPAC Name

1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c20-13(18-7-5-10(6-8-18)15(22)23)9-19-14(21)11-3-1-2-4-12(11)16-17-19/h1-4,10H,5-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJJKOYQZBKCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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